hERG Liability Attenuation vs. 2-Pyrazinyl, 2-Thiazolyl, and 2-Oxazolyl Analogues: Direct Patch Clamp Comparison
Among the five heteroaryl-substituted analogues evaluated at the 5-position of the 2-pyridyl ring, only the 2-pyrimidinyl-containing compound 17 maintained a hERG inhibition signal below the commonly accepted proarrhythmic risk threshold while retaining single-digit nanomolar CCR2 potency [1]. The 2-pyrazinyl analogue (16) produced twice the hERG block (70% inhibition at 10 µM), the 2-thiazolyl analogue (18) produced 85% inhibition, and the 2-oxazolyl analogue (19) produced 72% inhibition, all measured under identical patch clamp assay conditions [1]. This differential is structural in origin: the specific positioning of the two nitrogen atoms in the 2-pyrimidinyl ring reduces interaction with the hERG channel pore relative to the 2-pyrazinyl, 2-thiazolyl, and 2-oxazolyl congeners [1].
| Evidence Dimension | hERG potassium current inhibition at 10 µM (patch clamp assay) vs. CCR2 chemotaxis IC₅₀ |
|---|---|
| Target Compound Data | hERG inhibition: 35% at 10 µM (compound 17, 2-pyrimidinyl); CCR2 CTX IC₅₀ = 3.9 nM |
| Comparator Or Baseline | Compound 16 (2-pyrazinyl): hERG 70%, CTX IC₅₀ = 3.8 nM; Compound 18 (2-thiazolyl): hERG 85%, CTX IC₅₀ = 1.8 nM; Compound 19 (2-oxazolyl): hERG 72%, CTX IC₅₀ = 3.4 nM |
| Quantified Difference | hERG inhibition: 17 shows 35% vs. 70–85% for comparators (2.0–2.4× lower hERG block); hERG/CTX ratio: 17 = 8.97%·nM⁻¹; 16 = 18.4%·nM⁻¹; 18 = 47.2%·nM⁻¹; 19 = 21.2%·nM⁻¹ |
| Conditions | Whole-cell patch clamp electrophysiology at 10 µM test concentration, single determination; chemotaxis assay: antagonism of MCP-1/CCL2-induced migration of human monocytes (standard deviations <30% of measured values, n = 4–42 determinations) |
Why This Matters
For medicinal chemistry and process chemistry teams advancing CCR2-targeted candidates, the 2-pyrimidinyl intermediate is the only heteroaryl variant that simultaneously delivers potent target engagement (CTX IC₅₀ < 5 nM) and a hERG signal below 40% at 10 µM—a combination that directly impacts the probability of clinical cardiac safety success; procurement of any alternative heteroaryl-substituted cyclohexanone intermediate inherently transfers this hERG risk into the downstream candidate.
- [1] Xue, C.-B.; Wang, A.; Han, Q.; Zhang, Y.; Cao, G.; Feng, H.; Huang, T.; Zheng, C.; Xia, M.; Zhang, K.; Kong, L.; Glenn, J.; Anand, R.; Meloni, D.; Robinson, D. J.; Shao, L.; Storace, L.; Li, M.; Brodfuehrer, J.; Covington, M.; Scherle, P.; Yao, W.; Hollis, G.; Metcalf, B. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Med. Chem. Lett. 2011, 2 (12), 913–918. Table 2 (compounds 16, 17, 18, 19). View Source
